
N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide
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Description
N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H17N5O5S and its molecular weight is 391.4. The purity is usually 95%.
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Biological Activity
N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a triazine ring, which is known for its reactivity and ability to form stable complexes with various biomolecules. The molecular formula is C11H13N5O4S, with a molecular weight of approximately 311.32 g/mol .
Biological Activity
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Studies have shown that compounds containing triazine moieties can have significant antimicrobial properties. For instance, derivatives similar to this compound have been tested against various bacterial strains and fungi with promising results.
- Anticancer Properties : The compound may inhibit specific enzymes involved in cancer progression. Triazine derivatives have been reported to affect pathways related to cell proliferation and apoptosis in cancer cells.
Table 1: Summary of Biological Activities
The mechanisms underlying the biological activities of this compound involve:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes such as cathepsin C, which plays a role in proteolytic processes associated with inflammation and cancer .
- Cellular Uptake : The ability of the compound to penetrate cellular membranes enhances its effectiveness as a therapeutic agent. Research indicates that modifications to the triazine structure can improve cellular uptake and bioavailability .
- Reactivity with Biomolecules : The compound can form stable complexes with nucleophiles (e.g., amines), facilitating biochemical reactions such as amidation and esterification .
Case Studies
Several studies have explored the biological implications of this compound:
- Study on Antimicrobial Effects : A study evaluated the antimicrobial efficacy of various triazine derivatives against clinical isolates. This compound demonstrated significant inhibition zones against tested pathogens.
- Anticancer Activity Assessment : In vitro assays showed that the compound reduced viability in several cancer cell lines by inducing apoptosis through caspase activation pathways.
Properties
IUPAC Name |
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O5S/c1-10-18-13(9-26-10)11-4-6-12(7-5-11)27(22,23)17-8-14-19-15(24-2)21-16(20-14)25-3/h4-7,9,17H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXWGIYUJENZIRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NCC3=NC(=NC(=N3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.